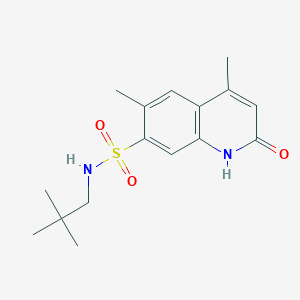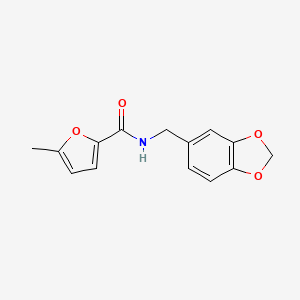![molecular formula C15H13NO5 B5879930 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)
4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid, also known as coumarin-6-carboxylic acid, is a chemical compound that belongs to the class of coumarins. Coumarins are a group of natural and synthetic compounds that possess a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and anticoagulant properties. Coumarin-6-carboxylic acid has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid is not fully understood. However, it is believed that 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid exerts its biological effects by interacting with cellular proteins and enzymes, altering their activity and function. Coumarin-6-carboxylic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Coumarin-6-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Coumarin-6-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. Coumarin-6-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis. Coumarin-6-carboxylic acid has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid in scientific research is its fluorescent properties, which make it an ideal tool for imaging studies. Coumarin-6-carboxylic acid is also relatively easy to synthesize and can be modified to improve its properties. However, one of the main limitations of using 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid. One area of research is the development of new synthetic methods for 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid and its derivatives. Another area of research is the optimization of 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid as a drug carrier for targeted drug delivery. In addition, further studies are needed to fully understand the mechanism of action of 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid and its potential applications in scientific research.
合成方法
Coumarin-6-carboxylic acid can be synthesized by several methods, including the Pechmann condensation, Knoevenagel condensation, and Claisen-Schmidt condensation. The Pechmann condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The Claisen-Schmidt condensation involves the reaction of salicylaldehyde with an enolizable ketone such as ethyl acetoacetate in the presence of a base such as sodium hydroxide.
科学研究应用
Coumarin-6-carboxylic acid has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and drug delivery. Coumarin-6-carboxylic acid is a fluorescent dye that can be used to label cells and tissues for imaging studies. Coumarin-6-carboxylic acid has also been used as a pH-sensitive fluorescent probe for monitoring intracellular pH changes in live cells. In addition, 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid has been used as a drug carrier for targeted drug delivery.
属性
IUPAC Name |
(E)-4-[(4,7-dimethyl-2-oxochromen-6-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-8-6-15(20)21-12-5-9(2)11(7-10(8)12)16-13(17)3-4-14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKFPJBJPXGCNQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxobut-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)
